1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C9H10BrNO4S2 and a molecular weight of 340.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a bromothienyl group attached to a sulphonyl-pyrrolidine carboxylic acid moiety .
Preparation Methods
The synthesis of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonyl chloride.
Reaction with Pyrrolidine: The sulfonyl chloride is then reacted with pyrrolidine-2-carboxylic acid under controlled conditions to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The bromine atom in the bromothienyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromothienyl group may also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid include:
- 1-[(5-Bromo-2-thienyl)sulfonyl]proline
- 1-[(5-Bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZROJBFWUPMAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272923 |
Source
|
Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-60-2 |
Source
|
Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proline, 1-[(5-bromo-2-thienyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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